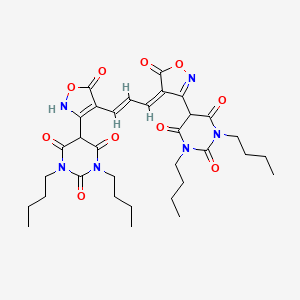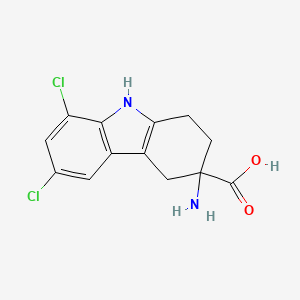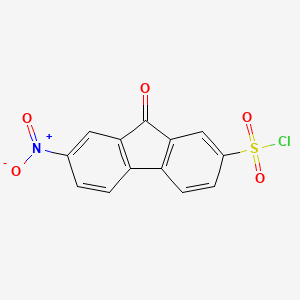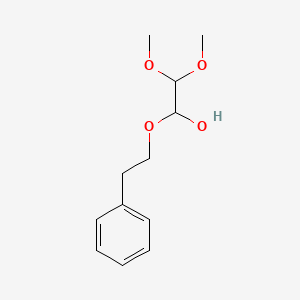
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Hydroxyethyl)-9-azabicyclo(331)nonane o-methylbenzilate is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and a dienophile, a Diels-Alder reaction can be employed to form the bicyclic structure.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction. This step often involves the use of an alkyl halide and a suitable nucleophile under basic conditions.
Attachment of the Methylbenzilate Moiety: The final step involves the esterification of the hydroxyethyl group with methylbenzilic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the bicyclic core or the benzilate moiety, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in receptor binding studies.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate involves its interaction with specific molecular targets. The hydroxyethyl group and the bicyclic core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-oxa-3-azabicyclo(3.3.1)nonane: This compound shares a similar bicyclic core but lacks the hydroxyethyl and methylbenzilate groups.
Indole Derivatives: These compounds feature a bicyclic structure with a nitrogen atom, similar to the azabicyclo structure in 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic core with a hydroxyethyl group and a methylbenzilate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
6606-06-0 |
|---|---|
Molekularformel |
C25H31NO3 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(2-methylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C25H31NO3/c1-19-9-5-6-16-23(19)25(28,20-10-3-2-4-11-20)24(27)29-18-17-26-21-12-7-13-22(26)15-8-14-21/h2-6,9-11,16,21-22,28H,7-8,12-15,17-18H2,1H3 |
InChI-Schlüssel |
GHPSEOBXICWHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)



![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)


![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
